Nile red

Catalog No.
S007442
CAS No.
7385-67-3
M.F
C20H18N2O2
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nile red

CAS Number

7385-67-3

Product Name

Nile red

IUPAC Name

9-(diethylamino)benzo[a]phenoxazin-5-one

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C20H18N2O2/c1-3-22(4-2)13-9-10-16-18(11-13)24-19-12-17(23)14-7-5-6-8-15(14)20(19)21-16/h5-12H,3-4H2,1-2H3

InChI Key

VOFUROIFQGPCGE-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2

Synonyms

9-diethylamino-5H-benzo(a)phenoxazine-5-one, nile red

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2

Description

The exact mass of the compound Nile red is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fluorescence-Based Lipid Detection

One of the most valuable aspects of Nile Red is its fluorescence. This lipophilic dye exhibits very weak fluorescence in water (polar environment) but becomes highly fluorescent when it partitions into lipid droplets (nonpolar environment) within cells [2]. This property allows researchers to easily identify and localize lipid droplets using fluorescence microscopy and flow cytometry [2]. The fluorescence emission spectrum of Nile Red even shifts depending on the polarity of its surrounding environment, providing further insights into the characteristics of the lipid droplets [5].

Here's a link to a research paper that explores the use of Nile Red for detecting lipid droplets in mammalian oocytes: The use of a fluorescent dye, Nile Red, to evaluate the lipid content of single mammalian oocytes - PubMed:

Nile red, also known as Nile blue oxazone, is a lipophilic fluorescent dye primarily used for staining intracellular lipid droplets. Its fluorescence properties are highly dependent on the polarity of the solvent; it exhibits minimal fluorescence in polar solvents but becomes intensely fluorescent in lipid-rich environments. The dye emits varying colors depending on the type of lipid: deep red for polar membrane lipids and yellow-gold for neutral lipids stored intracellularly. Nile red is characterized by its solvatochromic behavior, with excitation and emission wavelengths shifting based on solvent polarity .

Nile red's lipophilicity allows it to partition into lipid-rich regions within cells or tissues. In these environments, the dye interacts with the hydrophobic tails of fatty acid chains within lipids, leading to its fluorescence []. The specific mechanism of this interaction is not fully understood but likely involves weak van der Waals forces and hydrophobic interactions [].

While Nile red is generally considered non-toxic, it's recommended to handle it with care in a well-ventilated laboratory environment, following standard laboratory safety protocols [].

The synthesis of Nile red typically involves the acid hydrolysis of Nile blue using sulfuric acid, which replaces an iminium group with a carbonyl group. This transformation can be represented as follows:

  • Acid Hydrolysis:
    Nile Blue+H2SO4Nile Red+by products\text{Nile Blue}+\text{H}_2\text{SO}_4\rightarrow \text{Nile Red}+\text{by products}

Alternatively, Nile red can be synthesized via an acid-catalyzed condensation reaction of 5-(dialkylamino)-2-nitrosophenols with 2-naphthol. The yields from this method are moderate due to the lack of co-oxidants .

Nile red serves as a valuable tool in cell biology for visualizing lipid droplets within cells. It can be utilized as a membrane dye and is effective when viewed under an epifluorescence microscope, often sharing excitation and emission wavelengths with red fluorescent proteins. Additionally, Nile red has been employed in detecting microplastics in bottled water and has potential applications in fabricating membranes for sensors that monitor environmental changes such as taste, gas, and pH levels .

Acid Hydrolysis Method

  • Reagents: Nile blue, sulfuric acid.
  • Process: Boil Nile blue in sulfuric acid to achieve hydrolysis and form Nile red.

Acid-Catalyzed Condensation

  • Reagents: 5-(dialkylamino)-2-nitrosophenols, 2-naphthol.
  • Process: Conduct acid-catalyzed condensation to yield Nile red.

Both methods require careful handling of reagents to obtain high purity and yield .

Nile red has been studied for its interactions with various biological molecules:

  • It can form complexes with DNA through click chemistry, allowing for modifications that enhance its utility in molecular biology applications .
  • Its solvatochromic properties make it useful for studying lipid environments in cellular membranes.

Several compounds exhibit similar properties to Nile red but differ in their chemical structure and applications:

Compound NameStructure TypeUnique Properties
Nile BlueFluorescent dyePrimarily used for staining nucleic acids
BodipyBoron-dipyrrometheneHigh photostability and tunable fluorescence
Oil Red OLipid stainPrimarily used for staining neutral lipids
Sudan BlackLipid stainUsed for visualizing lipids in histological sections

Nile red's unique solvatochromic behavior and its ability to differentiate between various lipid types make it particularly valuable compared to these similar compounds .

Physical Description

Brown glistening solid with a faint metallic green reflex; [Merck Index] Dark green crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Exact Mass

318.136827821 g/mol

Monoisotopic Mass

318.136827821 g/mol

Heavy Atom Count

24

UNII

P476F1L81G

MeSH Pharmacological Classification

Fluorescent Dyes

Other CAS

7385-67-3

Wikipedia

Nile_red

General Manufacturing Information

5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-: ACTIVE

Dates

Modify: 2023-09-12
1. Greenspan P, et al. Nile red: a selective fluorescent stain for intracellular lipid droplets. J Cell Biol. 1985 Mar;100(3):965-73.
2. Gibrán S Alemán-Nava, et al. How to use Nile Red, a selective fluorescent stain for microalgal neutral lipids. J Microbiol Methods. 2016 Sep;128:74-79.
3. Wilber Escorcia, et al. Quantification of Lipid Abundance and Evaluation of Lipid Distribution in Caenorhabditis elegans by Nile Red and Oil Red O Staining. J Vis Exp. 2018 Mar 5;(133):57352.
4. Elizabeth C Pino, et al. Biochemical and high throughput microscopic assessment of fat mass in Caenorhabditis elegans. J Vis Exp. 2013 Mar 30;(73):50180.

Explore Compound Types